molecular formula C6H7N3O4 B109819 2-Methyl-5-nitroimidazol-1-ylacetic acid CAS No. 1010-93-1

2-Methyl-5-nitroimidazol-1-ylacetic acid

Cat. No. B109819
CAS RN: 1010-93-1
M. Wt: 185.14 g/mol
InChI Key: RVEGZXNRNWUYKI-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroimidazol-1-ylacetic acid, also known as 1-acetic acid-2-methyl-5-nitroimidazole or 1-carboxymethylmetronidazole, belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a metabolite of Metronidazole and has mutagenic activity in bacteria .


Molecular Structure Analysis

The molecular formula of 2-Methyl-5-nitroimidazol-1-ylacetic acid is C6H7N3O4 . It has a molar mass of 185.14 g/mol .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.60±0.1 g/cm3 . Its melting point is between 176-178 °C, and its boiling point is predicted to be 475.9±25.0 °C . It is slightly soluble in DMSO when heated and in methanol .

Scientific Research Applications

Synthesis and Antibacterial Activity


A series of compounds including (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones showed significant inhibition against a wide spectrum of Gram-positive bacteria (Staphylococcus aureus, Streptococcus epidermidis, MRSA, Bacillus subtilis) and Gram-negative Klebsiella pneumoniae. Quantitative structure-activity relationships were applied to correlate the experimental activities with the properties of the compounds (Hadj-esfandiari et al., 2007).

Design and Antimicrobial Activities of Secnidazole Analogs


Secnidazole analogs based on the oxadiazole scaffold were designed, synthesized, and demonstrated strong antibacterial activities. Inhibitory assay and docking simulation indicated potent inhibitors of Escherichia coli β-ketoacyl-acyl carrier protein synthase III, with significant minimum inhibitory concentrations against tested bacterial strains (Li et al., 2012).

Synthesis and Evaluation of Nitroimidazole Derivatives as Antimicrobial Agents


New nitroimidazole derivatives synthesized from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride and 1-(2-bromoethyl)-2-methyl-5-nitroimidazole showed moderate antimicrobial activity (Benkli et al., 2003).

Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors


A new family of HIV-1 non-nucleoside reverse transcriptase inhibitors featuring 2-methyl-5-nitroimidazoles showed promising activity, suggesting potential use in anti-AIDS regimens (De Martino et al., 2005).

Chemical Analysis and Characterization

Chemical Analysis by Volhard Method


A chemical analysis method using the Volhard technique was described for 2-Methyl-5-Nitroimidazole, indicating precise results with a relative standard deviation smaller than 0.18% (Xian-yi, 2009).

Other Applications and Studies

Supramolecular Assembly


A supramolecular structure involving (bis(1-methyl-imidazol-2-yl)methyl)(1-methyl-4-nitroimidazol-2-yl)methyl)amine and boric acid was described, showcasing a unique assembly stabilized by pi-pi stacking and boric acid templated hydrogen bonding interactions (Cheruzel et al., 2005).

Radiopharmaceutical Development


A novel (99m)Tc complex bearing the 5-nitroimidazol-1-yl moiety was developed as a potential radiopharmaceutical for imaging tumour hypoxia, indicating selective targeting towards hypoxic tissue (Giglio et al., 2014).

Safety And Hazards

2-Methyl-5-nitroimidazol-1-ylacetic acid is classified as an irritant (Xi), and it is particularly irritating to the eyes . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEGZXNRNWUYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143626
Record name 2-Methyl-5-nitroimidazol-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitroimidazol-1-ylacetic acid

CAS RN

1010-93-1
Record name 2-Methyl-5-nitroimidazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitroimidazol-1-ylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-5-nitroimidazol-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-NITROIMIDAZOL-1-YLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69IKL472BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RMJ Ings, GL Law, EW Parnell - Biochemical Pharmacology, 1966 - Elsevier
… 2-Methyl-5-nitroimidazol-1-ylacetic acid was synthesized as follows : a solution of 3.4 ml of chromic acid solution (prepared from 54 g of chromium trioxide and 47 ml of concentrated …
Number of citations: 66 www.sciencedirect.com
PM Martins, H Salazar, L Aoudjit, R Gonçalves, D Zioui… - Chemosphere, 2021 - Elsevier
… The third possible route of MNZ degradation is the • OH attack over the hydroxyethyl group, leading to the creation of 2-methyl-5-nitroimidazol-1-ylacetic acid (3), which is then oxidised …
Number of citations: 25 www.sciencedirect.com
RMJ Ings, JA McFadzean, WE Ormerod - Xenobiotica, 1975 - Taylor & Francis
… sulphate conjugate, l-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole and 2-methyl-5-nitroimidazol-1-ylacetic acid, confirmed and quantified by reverse …
Number of citations: 91 www.tandfonline.com
FAO Joint, WHO Expert Committee on Food Additives… - 1989 - apps.who.int
… of metronidazole, 1-(2hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole and its glucuronide, 1-(2-hydroxyethyl)-2-carboxyl-5-nitroimidazole and 2-methyl5-nitroimidazol-1-ylacetic acid. In …
Number of citations: 4 apps.who.int

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